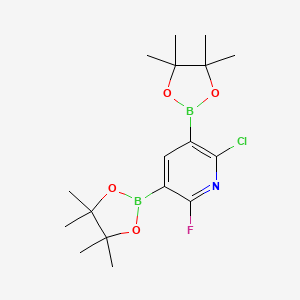

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of boron atoms in the structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

Similar compounds are known to interact with various biological targets, influencing their function and leading to changes at the cellular level .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects such as altered gene expression, modulation of enzymatic activity, or changes in cellular signaling .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Similar compounds are known to induce a variety of cellular responses, including changes in cell morphology, alterations in cell cycle progression, and modulation of cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester typically involves the reaction of 2-chloro-6-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), bases like potassium carbonate or sodium hydroxide, and solvents such as THF, DMF, or toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures ranging from 80-120°C .

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester has several applications in scientific research:

Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.

Medicine: In medicinal chemistry, it is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is used in the production of materials such as polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a different halogen substituent, this compound also undergoes cross-coupling reactions and is used in organic synthesis.

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a methoxy group instead of a chloro and fluoro group, and it is used in similar cross-coupling reactions.

2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a phenyl group instead of a pyridine ring and is used in the synthesis of biaryl compounds.

Uniqueness

The uniqueness of 2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester lies in its dual halogen substitution, which provides additional reactivity and selectivity in cross-coupling reactions. The presence of both chloro and fluoro groups allows for the selective formation of complex molecules, making it a valuable reagent in organic synthesis .

Biological Activity

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester (CAS Number: 2377607-78-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorinated and fluorinated pyridine ring, which may enhance its reactivity and biological interactions.

- Molecular Formula : C17H25B2ClFNO4

- Molecular Weight : 383.46 g/mol

- Purity : >97%

Boronic acids, including 2-chloro-6-fluoropyridine-3,5-diboronic acid, are known to interact with various biological targets through reversible covalent bonding with diols and amino acids. This property allows them to inhibit enzymes such as proteasomes and certain kinases, making them valuable in cancer therapy and other therapeutic areas .

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit the proteasome pathway, which is crucial in regulating cell cycle and apoptosis in cancer cells. Studies have shown that modifications in boronic acid derivatives can enhance their selectivity and efficacy against cancer cell lines .

Antibacterial and Antiviral Properties

Boronic acids have also been studied for their antibacterial and antiviral activities. The introduction of specific substituents on the pyridine ring can influence the compound's interaction with bacterial enzymes or viral proteins, potentially leading to new antimicrobial agents .

Case Studies

Synthesis and Modification

The synthesis of 2-chloro-6-fluoropyridine-3,5-diboronic acid pinacol ester typically involves coupling reactions such as Suzuki-Miyaura cross-coupling. This method allows for the introduction of various substituents that can modulate biological activity .

Properties

IUPAC Name |

2-chloro-6-fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25B2ClFNO4/c1-14(2)15(3,4)24-18(23-14)10-9-11(13(21)22-12(10)20)19-25-16(5,6)17(7,8)26-19/h9H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSVQIUTFHCODD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2F)Cl)B3OC(C(O3)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25B2ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.